5-Heptylbenzo[f]quinazoline-1,3-diamine
Description
Properties
CAS No. |
53526-06-0 |
|---|---|
Molecular Formula |
C19H24N4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-heptylbenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C19H24N4/c1-2-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16-17(14)22-19(21)23-18(16)20/h7-9,11-12H,2-6,10H2,1H3,(H4,20,21,22,23) |
InChI Key |
RQLREYCMBDLNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=CC=CC=C2C3=C1N=C(N=C3N)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Heptylbenzo F Quinazoline 1,3 Diamine and Its Analogs
Overview of Established Synthetic Routes for Quinazoline (B50416) and Benzo[f]quinazoline (B14752245) Systems
The synthesis of the quinazoline ring system, a fundamental component of the benzo[f]quinazoline structure, has been a subject of chemical exploration for over a century. The first reported synthesis of the parent quinazoline was achieved by Bischler and Lang in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. Shortly after, in 1903, Gabriel reported a method starting from o-nitrobenzylamine. nih.gov
Classic methods for quinazoline synthesis often involve the condensation of anthranilic acid derivatives with amides, a reaction known as the Niementowski quinazoline synthesis. organic-chemistry.org This method, while foundational, typically requires high temperatures and can be lengthy. organic-chemistry.org Over the years, numerous other approaches have been developed, utilizing a variety of starting materials such as 2-aminobenzylamines, 2-aminobenzonitriles, and isatins. acs.orgnih.gov
The extension of these methodologies to the synthesis of the larger benzo[f]quinazoline system has been a logical progression. The construction of this tetracyclic framework often involves the annulation of a third ring onto a pre-formed quinazoline or pyrimidine (B1678525) core. For instance, the reaction of tetralones with nitriles provides a direct route to substituted benzo[h]quinazolines and benzo[f]quinazolines. acs.org These established routes provide a versatile toolbox for accessing the fundamental benzo[f]quinazoline scaffold.
Multi-Step Synthetic Approaches for Benzo[f]quinazoline-1,3-diamine Core Structures
The construction of the benzo[f]quinazoline-1,3-diamine core is a multi-step endeavor that requires careful strategic planning. A common and effective strategy involves the initial construction of a substituted pyrimidine ring, which then undergoes further reactions to form the fused benzo[f]quinazoline system. nih.govbeilstein-journals.org
A representative multi-step synthesis for a related benzo[f]quinazoline-1,3(2H,4H)-dione system, which can be a precursor to the diamine, is outlined below. nih.govbeilstein-journals.org This approach highlights the sequential nature of the synthesis:
Halogenation of a Uracil (B121893) Derivative: The synthesis often commences with the bromination of a substituted uracil derivative. This introduces a reactive handle for subsequent cross-coupling reactions. nih.govbeilstein-journals.org
Introduction of an Aryl or Alkynyl Group: A palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction is then employed to introduce an alkynyl substituent at the halogenated position of the uracil. nih.govbeilstein-journals.org
Further Functionalization via Suzuki-Miyaura Coupling: Another palladium-catalyzed reaction, the Suzuki-Miyaura cross-coupling, is utilized to introduce an aryl group at a different position on the pyrimidine ring. nih.govbeilstein-journals.org
Acid-Mediated Cycloisomerization: The final and crucial step is an acid-mediated cycloisomerization, which facilitates the formation of the benzo[f]quinazoline ring system. nih.govbeilstein-journals.org
This sequence of reactions allows for the controlled and stepwise assembly of the complex polycyclic structure. The specific substituents on the final benzo[f]quinazoline can be varied by choosing the appropriate starting materials and coupling partners in the preceding steps. While this example leads to a dione (B5365651), similar strategies can be adapted to produce the diamine core by using appropriately substituted pyrimidine precursors.
Advanced Catalytic Methods in Benzo[f]quinazoline Synthesis
Modern organic synthesis has increasingly relied on the development of advanced catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of benzo[f]quinazolines has greatly benefited from these advancements.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira–Hagihara, Suzuki–Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are central to many modern syntheses of benzo[f]quinazolines. nih.govbeilstein-journals.org
The Sonogashira-Hagihara reaction , which couples terminal alkynes with aryl or vinyl halides, is frequently used to introduce alkynyl side chains that can later participate in cyclization reactions to form the quinazoline ring. nih.govbeilstein-journals.org Similarly, the Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is invaluable for introducing aryl or vinyl substituents. nih.govbeilstein-journals.org
A key advantage of these methods is their high functional group tolerance, allowing for the synthesis of a wide range of substituted benzo[f]quinazolines. nih.govbeilstein-journals.org The strategic combination of these cross-coupling reactions in a multi-step sequence enables the precise construction of the desired molecular architecture. nih.govbeilstein-journals.org
Table 1: Key Palladium-Catalyzed Reactions in Benzo[f]quinazoline Synthesis
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Reference |
| Sonogashira-Hagihara | Terminal Alkyne + Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂ / CuI | C(sp)-C(sp²) | nih.gov, beilstein-journals.org |
| Suzuki-Miyaura | Organoboron Compound + Aryl/Vinyl Halide | Pd(PPh₃)₄ | C(sp²)-C(sp²) | nih.gov, beilstein-journals.org |
Acid-Mediated Cycloisomerization Reactions for Polycyclic Ring Formation
The final ring-closing step to form the benzo[f]quinazoline skeleton is often achieved through an acid-mediated cycloisomerization. nih.govbeilstein-journals.org This reaction typically involves an intramolecular electrophilic attack from a suitably positioned functional group on the pyrimidine ring onto the adjacent aromatic ring, leading to the formation of the new fused ring.
Both Lewis and Brønsted acids can be employed to catalyze this transformation. For example, platinum(II) chloride (PtCl₂) has been used as a Lewis acid catalyst. nih.govbeilstein-journals.org However, Brønsted acids such as p-toluenesulfonic acid (p-TsOH) have been shown to be highly effective, often providing excellent yields of the cyclized product. nih.govbeilstein-journals.org The choice of acid and reaction conditions can be optimized to maximize the yield and purity of the desired benzo[f]quinazoline. nih.govbeilstein-journals.org
Metal-Free and Environmentally Benign Synthetic Procedures
In recent years, there has been a significant push towards the development of metal-free and environmentally benign synthetic methods to reduce reliance on potentially toxic and expensive heavy metals. While much of this research has focused on the broader class of quinazolines, the principles are applicable to the synthesis of benzo[f]quinazolines.
Metal-free approaches often utilize organocatalysts or rely on the inherent reactivity of the starting materials under specific conditions. For instance, iodine-catalyzed reactions have been developed for the synthesis of quinazolines, offering a more sustainable alternative to metal-catalyzed methods. nih.gov Photochemical methods, using light to promote reactions, also represent a green approach to the synthesis of complex heterocyclic systems. organic-chemistry.org Furthermore, the use of hexafluoroisopropyl 2-aminobenzoates has been shown to facilitate the metal-free synthesis of quinazolinones at room temperature, highlighting the potential for developing milder reaction conditions. acs.orgnih.gov
Specific Synthetic Pathways Towards 5-Heptylbenzo[f]quinazoline-1,3-diamine
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing analogous compounds. A key publication by Rosowsky and Modest describes the synthesis of 1,3-diaminobenzo[f]quinazolines with long-chain alkyl substituents on the central ring, providing a direct conceptual blueprint. acs.org
The likely synthetic strategy would involve the following key transformations:
Preparation of a Substituted Naphthylamine Precursor: The synthesis would likely begin with a naphthalene (B1677914) derivative that can be functionalized to introduce the heptyl group at the desired position. This could involve a Friedel-Crafts acylation followed by reduction to introduce the heptyl chain. Subsequent nitration and reduction would yield a substituted 2-naphthylamine (B18577).
Condensation with a Dicyandiamide or a Guanidine Derivative: The resulting heptyl-substituted 2-naphthylamine would then be condensed with a reagent that provides the C2 and the two nitrogen atoms of the quinazoline ring. Dicyandiamide is a common reagent for this purpose, leading directly to the 1,3-diamino substitution pattern.
Cyclization to Form the Benzo[f]quinazoline Core: The condensation reaction is typically followed by a cyclization step, often promoted by heat or acid, to form the final benzo[f]quinazoline ring system.
This approach allows for the introduction of the heptyl group early in the synthetic sequence and utilizes a well-established method for the construction of the 1,3-diaminoquinazoline moiety. The specific reaction conditions would need to be optimized for the 5-heptyl substituted substrate, but the general strategy is well-precedented in the synthesis of related antifolate and antimalarial agents. acs.org
Novel Synthetic Methodologies for Benzo[f]quinazoline-1,3-diamine Derivatization
Recent advancements in synthetic organic chemistry have provided new avenues for the construction and derivatization of the benzo[f]quinazoline ring system. A prominent strategy involves a multi-step sequence that combines palladium-catalyzed cross-coupling reactions with an acid-mediated cycloisomerization to build the core structure. nih.govbeilstein-journals.org
A general and effective approach for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are key precursors to the diamine derivatives, has been reported. nih.govbeilstein-journals.org This methodology is based on a four-step sequence that utilizes Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions. nih.govbeilstein-journals.org The final and crucial step to form the tetracyclic system is an acid-mediated cycloisomerization. nih.gov This method has been shown to tolerate a variety of functional groups, leading to moderate to quantitative yields of the final products. nih.gov
The general synthetic strategy can be outlined as follows:
Functionalization of a Uracil Core: The synthesis often commences with a suitably substituted uracil derivative, which serves as a key building block.
Palladium-Catalyzed Cross-Coupling: Sonogashira–Hagihara and Suzuki–Miyaura reactions are employed to introduce aryl and alkynyl substituents at specific positions of the pyrimidine ring. nih.govbeilstein-journals.org This allows for the construction of a precursor with the necessary carbon framework.
Acid-Mediated Cycloisomerization: The final cyclization to form the benzo[f]quinazoline ring is achieved through treatment with a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH). nih.gov
While a direct synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the existing methodologies. The introduction of the heptyl group at the 5-position could potentially be achieved through the use of a heptyl-substituted starting material in the initial cross-coupling steps.
The conversion of the resulting 5-heptylbenzo[f]quinazoline-1,3(2H,4H)-dione to the desired 1,3-diamine would likely involve a two-step process:
Chlorination: The dione can be converted to a 1,3-dichloro-benzo[f]quinazoline derivative.
Amination: Subsequent nucleophilic aromatic substitution with an appropriate amine source would yield the target 1,3-diamine. A study on the synthesis of dinaphthonaphthyridines describes a related amination of a 2,4-dichlorobenzo[h]quinoline, which supports the feasibility of this approach. nih.gov
The following table summarizes the key reactions and conditions for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are precursors to the diamine analogs.
| Step | Reaction Type | Key Reagents and Conditions | Product | Ref. |
| 1 | Suzuki–Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄, NaOH, 1,4-dioxane/water, 100 °C | 5-Aryl-6-alkynyluracil derivative | nih.govbeilstein-journals.org |
| 2 | Acid-Mediated Cycloisomerization | p-TsOH·H₂O, toluene, 100 °C | Benzo[f]quinazoline-1,3(2H,4H)-dione | nih.gov |
Challenges and Future Directions in Benzo[f]quinazoline-1,3-diamine Synthetic Chemistry
Despite the progress in the synthesis of benzo[f]quinazoline derivatives, several challenges remain, which also point towards future research directions in this field.
Challenges:
Substrate Scope and Functional Group Tolerance: While the palladium-catalyzed methods are versatile, the yields can be significantly affected by the electronic nature of the substituents. beilstein-journals.org For instance, the presence of electron-withdrawing groups on the starting materials has been observed to lower the yields of the cyclized products. beilstein-journals.org Furthermore, certain functional groups may not be compatible with the reaction conditions. For example, a fluorine substituent has been reported to be converted to a hydroxyl group during the aqueous workup of a cyclization reaction. nih.gov
Regioselectivity: The synthesis of specifically substituted isomers can be challenging. Controlling the regioselectivity during the introduction of multiple substituents on the benzo[f]quinazoline core requires careful planning of the synthetic route and choice of protecting groups.
Conversion of Diones to Diamines: The efficient and high-yielding conversion of benzo[f]quinazoline-1,3(2H,4H)-diones to the corresponding 1,3-diamines is not a well-established procedure in the literature. This transformation is crucial for accessing a wider range of derivatives with potential biological activities. The development of robust and general methods for this conversion is a key challenge.
Scalability: Many of the reported synthetic procedures are performed on a small scale. Scaling up these multi-step syntheses to produce larger quantities of the target compounds for further studies can be problematic and may require significant optimization of reaction conditions.
Future Directions:
Development of Novel Catalytic Systems: The exploration of new and more efficient catalytic systems for the construction of the benzo[f]quinazoline skeleton is a promising area of research. This includes the development of catalysts that are more tolerant to a wider range of functional groups and can operate under milder reaction conditions.
Direct C-H Functionalization: The use of direct C-H activation and functionalization strategies could provide more atom-economical and efficient routes to substituted benzo[f]quinazolines. A rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines has been recently reported, showcasing the potential of this approach. researchgate.net
Flow Chemistry: The application of flow chemistry techniques could offer advantages in terms of scalability, safety, and reproducibility for the synthesis of benzo[f]quinazoline derivatives.
Photochemical Methods: Photochemical reactions, such as 6π-electrocyclization, could provide alternative and sustainable methods for the synthesis of related polycyclic heterocyclic systems. nih.gov
Exploration of Biological Activity: As new synthetic methodologies become available, there is a significant opportunity to synthesize and screen novel benzo[f]quinazoline-1,3-diamine derivatives for a wide range of biological activities.
Structure Activity Relationship Sar Studies of Benzo F Quinazoline 1,3 Diamine Derivatives
General Principles of SAR in Quinazoline-Based Systems
The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. researchgate.net As a foundational component of numerous approved drugs, particularly kinase inhibitors, the SAR of the quinazoline nucleus has been extensively studied. nih.govnih.gov
Key principles include:
Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 (N-1 and N-3) of the pyrimidine (B1678525) ring are crucial for activity in many quinazoline derivatives. They often act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding site of protein kinases, such as methionine and threonine. nih.gov This interaction helps to anchor the inhibitor in the active site, leading to increased potency.
Substitution at C-4: The 4-anilino-quinazoline moiety is a classic pharmacophore for epidermal growth factor receptor (EGFR) inhibitors. nih.gov Modifications to the aniline ring can significantly impact selectivity and potency.
Substitutions on the Benzene (B151609) Ring (C-5 to C-8): The benzene portion of the quinazoline core offers multiple positions for substitution. In many kinase inhibitors, bulky or electron-donating substituents at the C-6 and C-7 positions are favorable for inhibitory activity. mdpi.commdpi.com These groups can form additional interactions within the target protein, enhancing binding affinity.
Positional Effects of Substitution on the Benzo[f]quinazoline-1,3-diamine Core
The benzo[f]quinazoline-1,3-diamine scaffold is a more complex polycyclic system compared to the basic quinazoline ring. The additional fused benzene ring extends the aromatic system and introduces new positions for substitution, leading to a distinct SAR profile.
Influence of the Heptyl Moiety at the C-5 Position
While specific research on a C-5 heptyl substitution on the benzo[f]quinazoline-1,3-diamine core is limited, the general principles of SAR suggest that a long alkyl chain at this position would significantly increase the lipophilicity of the molecule. This modification could influence several pharmacological properties:
Membrane Permeability: Increased lipophilicity can enhance the ability of the compound to cross cell membranes, which may be advantageous for reaching intracellular targets.
Binding Pocket Interactions: A flexible heptyl chain could potentially access and interact with hydrophobic pockets within a target protein's binding site. The optimal length of such a carbon chain is often crucial for maximizing van der Waals interactions and, consequently, inhibitory activity.
Metabolic Stability: The introduction of a long alkyl chain might influence the metabolic profile of the compound, potentially affecting its duration of action.
In a study by Xi et al. on a different class of quinazolines, substitution at the C-5 position was explored, indicating its relevance as a point for structural modification to alter biological activity. mdpi.com
Role of Amine Functionalities at the C-1 and C-3 Positions
The diamine functionalities at the C-1 and C-3 positions are defining features of the 5-Heptylbenzo[f]quinazoline-1,3-diamine core. Unlike the more commonly studied quinazolinones where these positions are occupied by oxo groups, the primary amines introduce distinct chemical properties. These amine groups are expected to serve as potent hydrogen bond donors. This capability is critical for forming strong and specific interactions with amino acid residues (such as aspartate or glutamate) in a biological target's active site, which can be a key determinant of binding affinity and selectivity. The presence of two such groups suggests the potential for multiple, stabilizing hydrogen-bonding interactions.
Substituent Effects on the Fused Benzene Ring
The additional fused benzene ring in the benzo[f]quinazoline (B14752245) structure presents further opportunities for structural modification to fine-tune pharmacological activity. Drawing parallels from studies on benzo[g]quinazolines and standard quinazolines, the electronic nature and size of substituents on this ring are critical. nih.govresearchgate.net
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can increase the electron density of the aromatic system, potentially modulating the binding affinity.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro (-NO₂) groups can alter the electronic distribution and lipophilicity, which can be crucial for achieving selectivity for a specific target. For example, studies on 6-benzamide quinazoline derivatives showed that adding a nitro group at the C-5 position of the benzamide moiety could double the inhibitory activity against EGFR. mdpi.com
The following table summarizes the general effects of substituents on the benzene ring of quinazoline derivatives, which can be extrapolated to the benzo[f]quinazoline core.
| Position | Substituent Type | General Effect on Activity | Reference |
| C-6 / C-7 | Bulky Groups | Often increases potency | mdpi.com |
| C-6 / C-7 | Electron-Donating | Can be favorable | mdpi.com |
| C-6 / C-7 | Piperazine Ring | Can enhance activity | nih.gov |
| Fused Ring | Halogens (Cl, Br, F) | Can increase potency and selectivity | mdpi.com |
Rational Design Strategies for Optimizing Pharmacological Profiles Based on SAR
Rational drug design leverages SAR data to make purposeful modifications to a lead compound to improve its therapeutic profile. For benzo[f]quinazoline-1,3-diamine derivatives, these strategies would focus on optimizing interactions with the intended biological target while improving pharmacokinetic properties.
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve potency and reduce off-target effects. For instance, replacing a metabolically labile group with a more stable one can enhance the drug's half-life.
Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking can be used to predict how different derivatives of the benzo[f]quinazoline core will bind. This allows for the design of substituents that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes.
Fragment-Based Design: Small molecular fragments that bind to the target can be identified and then elaborated or linked together to create a more potent lead compound based on the benzo[f]quinazoline scaffold.
Advanced SAR Techniques and Data Analysis in Benzo[f]quinazoline-1,3-diamine Research
Modern drug discovery relies heavily on computational methods to build predictive models and analyze complex SAR data, which is highly applicable to the study of benzo[f]quinazoline-1,3-diamine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For benzo[f]quinazolines, a 2D-QSAR study could correlate physicochemical descriptors (e.g., lipophilicity, electronic properties) with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would analyze the impact of the 3D shape and electrostatic fields. ijper.org These models can predict the activity of novel, unsynthesized compounds. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For a compound like this compound, docking could elucidate how the heptyl chain fits into a hydrophobic pocket and how the diamine groups form hydrogen bonds. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time. nih.govbiointerfaceresearch.com
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for this series could guide the design of new molecules that retain these key features while having different core structures. nih.gov
The table below illustrates how these advanced techniques contribute to SAR studies.
| Technique | Application in SAR | Key Outcome | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity. | Generates contour maps indicating where steric bulk or charge is favorable/unfavorable. | nih.govijper.org |
| Molecular Docking | Predicts binding mode and affinity of a ligand to its target. | Identifies key interactions (H-bonds, hydrophobic contacts) with amino acid residues. | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time. | Assesses the stability of the predicted binding pose and interactions. | nih.govbiointerfaceresearch.com |
| Pharmacophore Modeling | Defines the essential spatial arrangement of chemical features. | Creates a 3D template for virtual screening and designing new active compounds. | nih.gov |
Mechanistic Investigations of Benzo F Quinazoline 1,3 Diamine Derivatives at a Molecular Level
Elucidation of Molecular Targets and Biological Pathways for Benzo[f]quinazoline (B14752245) Scaffolds
The biological activities of benzo[f]quinazoline derivatives stem from their interactions with various molecular targets, thereby modulating critical cellular pathways. A primary area of investigation has been their role as agents that affect DNA processing. Certain benzo[f]quinazoline derivatives have been shown to interfere with the activity of topoisomerase I and topoisomerase II (topo I and topo II), enzymes crucial for managing DNA topology during replication, transcription, and repair. nih.govresearchgate.net By forming molecular complexes with DNA and inhibiting these enzymes, these compounds can introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
The broader quinazoline (B50416) framework, to which benzo[f]quinazolines belong, is recognized for its ability to target a wide array of protein kinases involved in signal transduction pathways that govern cell proliferation, survival, and differentiation. researchgate.netnih.gov Key pathways modulated by quinazoline-based compounds include the phosphoinositide 3-kinase (PI3K) pathway and receptor tyrosine kinase (RTK) signaling cascades, such as those initiated by the epidermal growth factor receptor (EGFR). nih.govnih.govekb.egnih.gov The structural versatility of the quinazoline scaffold allows for the design of derivatives that can selectively inhibit specific isoforms of these enzymes, making them attractive candidates for targeted therapies.
Enzyme Inhibition Profiling and Specificity Studies
The quinazoline core is a well-established pharmacophore for the development of tyrosine kinase inhibitors (TKIs). nih.govbrieflands.com Numerous 4-anilinoquinazoline derivatives have been developed as potent inhibitors of EGFR, a key driver in various cancers. amazonaws.commdpi.com While specific studies on 5-Heptylbenzo[f]quinazoline-1,3-diamine are not available, research on structurally related benzo[g]quinazoline derivatives provides insight into the potential of this class of compounds. These derivatives have demonstrated potent dual inhibitory activity against both EGFR and another member of the ErbB family, HER2. nih.gov For instance, certain benzo[g]quinazoline derivatives bearing a sulfonamide moiety have shown inhibitory concentrations (IC₅₀) in the low nanomolar range against both EGFR and HER2, surpassing the activity of the reference drug erlotinib (B232) in some cases. nih.gov
| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |
|---|---|---|
| Benzo[g]quinazoline Derivative 6 | 0.012 | 0.021 |
| Benzo[g]quinazoline Derivative 8 | 0.009 | 0.021 |
| Benzo[g]quinazoline Derivative 10 | 0.022 | 0.044 |
| Benzo[g]quinazoline Derivative 16 | 0.026 | 0.069 |
| Erlotinib (Reference) | 0.047 | 0.071 |
Data sourced from studies on benzo[g]quinazoline derivatives, which are structural isomers of benzo[f]quinazolines and indicate the potential activity of the general scaffold. nih.gov
The PI3K signaling pathway is fundamental to cell growth and survival, and its dysregulation is a hallmark of many cancers. Quinazoline-based molecules have been successfully developed as inhibitors of PI3K isoforms. nih.govnih.gov Research efforts have focused on designing quinazoline derivatives that can selectively target specific PI3K isoforms, such as the leukocyte-predominant PI3Kδ, which is a promising target for inflammatory diseases. nih.gov By combining structural features of known PI3Kγ inhibitors, novel 4-amino- and 4-oxo-quinazoline derivatives have been synthesized and evaluated. nih.gov Some of these compounds have shown interesting inhibitory effects, not only on Class I PI3Ks but also on the less-explored Class II PI3K-C2γ isoform, highlighting the potential of the quinazoline scaffold to generate novel pathway modulators. nih.gov
In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. The versatile quinazoline scaffold has been explored for this purpose. nih.gov A comprehensive literature survey indicates that various quinazoline derivatives have been designed and synthesized as potential cholinesterase inhibitors, among other targets relevant to Alzheimer's disease. nih.gov This suggests that the benzo[f]quinazoline-1,3-diamine framework could potentially be adapted to target these enzymes, although specific studies on this subclass are limited.
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, notably in glaucoma. nih.govnih.gov Human carbonic anhydrase II (hCA II) is a major isoform and a well-established drug target. Several series of quinazolinone and quinazoline-linked benzenesulfonamide derivatives have been synthesized and shown to be effective inhibitors of both human and bovine CA II. nih.govnih.govmdpi.comresearchgate.net The inhibitory activity of these compounds is often in the micromolar to nanomolar range, with some derivatives exhibiting competitive inhibition. nih.gov
| Compound Type | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) |
|---|---|---|
| Quinazolinone Derivative 4d | hCA-II | Kᵢ = 14.25 µM |
| Quinazolinone Derivatives (General) | hCA-II | IC₅₀ = 14.0–59.6 μM |
| Quinazoline-Sulfonamide Derivative 10 | hCA II | Kᵢ = 10.8 nM |
| Quinazoline-Sulfonamide Derivative 11 | hCA II | Kᵢ = 12.1 nM |
| Acetazolamide (Reference) | hCA II | Kᵢ = 12.0 nM |
Data compiled from studies on various quinazolinone and quinazoline-sulfonamide derivatives. nih.govmdpi.com
Beyond their effects on DNA topoisomerases, which indirectly influence DNA repair, quinazoline derivatives have been investigated as direct inhibitors of enzymes central to the DNA damage response. One of the most important targets in this area is poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in sensing DNA damage and signaling for repair. researchgate.net Inhibition of PARP is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. Research has shown that 4-quinazolinone derivatives can act as potent PARP inhibitors. For example, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) was identified as a potent inhibitor with an IC₅₀ value of 400 nM. researchgate.net Further studies on other 4(3H)-quinazolinone derivatives have identified compounds with significant inhibitory effects on the PARP enzyme in vitro, underscoring the potential of the quinazoline scaffold in modulating DNA repair systems. researchgate.net
Tubulin Polymerization Interference
While direct studies on this compound are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been investigated for its ability to interfere with tubulin polymerization. This mechanism is a key target for anticancer therapies, as the disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. The structural features of the benzo[f]quinazoline core, with its planar aromatic system, provide a scaffold that can potentially interact with the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. Further research is warranted to specifically evaluate the tubulin polymerization inhibitory activity of this compound and its analogues.
Folate Biosynthesis Pathway Inhibition
The folate biosynthesis pathway is an essential metabolic route for the synthesis of nucleic acids and amino acids, making it a critical target for antimicrobial and anticancer agents. nih.gov Quinazoline derivatives have been designed as folate analogs to inhibit key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov For instance, quinazoline-based folate antagonists have been shown to inhibit TS, a crucial enzyme for DNA synthesis and repair. nih.gov The 2,4-diaminopyrimidine substructure, which is present in some biologically active quinazolines, is known to be important for effective inhibition within the folate pathway. nih.gov Although specific studies on this compound are not prominent, its structural similarity to known folate pathway inhibitors suggests that it could potentially exert its biological effects through this mechanism. The diaminopyrimidine moiety within the benzo[f]quinazoline scaffold could facilitate binding to the active sites of folate-dependent enzymes. nih.gov
Receptor Interaction and Ligand Binding Studies (e.g., GABAA receptor)
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast synaptic inhibition in the central nervous system. nih.govunifi.it It is the target of various clinically important drugs, including benzodiazepines. nih.gov Research on structurally related pyrazolo[1,5-a]quinazoline derivatives has demonstrated their potential as modulators of the GABAA receptor. unifi.itnih.govcnr.it These compounds have shown the ability to interact with the benzodiazepine binding site located at the interface of the α and γ subunits of the receptor. unifi.it Molecular docking and electrophysiological studies on these related quinazoline scaffolds have provided insights into the structure-activity relationships for GABAA receptor modulation. unifi.itcnr.it While direct evidence for the interaction of this compound with the GABAA receptor is lacking, the shared quinazoline core suggests that this is a plausible area for future investigation. The lipophilic heptyl group could potentially influence binding affinity and selectivity for different GABAA receptor subtypes.
DNA Binding and Intercalation Studies
The planar aromatic structure of the benzo[f]quinazoline core makes it a suitable candidate for intercalation into DNA. This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can lead to the disruption of DNA replication and transcription, ultimately triggering cell death. Studies on pyridine bis-quinazoline derivatives have shown their ability to bind and stabilize G-quadruplex DNA structures, which are found in telomeres and gene promoter regions. nih.gov These compounds exhibit a preference for binding to the G-quadruplexes over double-stranded DNA, suggesting a degree of selectivity. nih.gov Molecular docking studies of related quinoxaline derivatives have further elucidated the structural requirements for DNA binding, highlighting the importance of the chromophore and side chains in the interaction. nih.gov It is hypothesized that this compound could similarly act as a DNA intercalator, with the heptyl chain potentially influencing the binding affinity and sequence selectivity.
Investigation of Multi-Target Directed Ligand (MTDL) Approaches for Benzo[f]quinazoline-1,3-diamine Derivatives
The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.govmdpi.com This approach can offer improved efficacy and reduced side effects compared to single-target drugs. nih.gov The benzo[f]quinazoline scaffold has been utilized in the design of MTDLs. For example, thiazolo[5,4-f]quinazolin-9(8H)-one derivatives have been synthesized and evaluated as multi-target inhibitors of several serine/threonine kinases involved in Alzheimer's disease. mdpi.comnih.gov These compounds have shown potent inhibitory activity against kinases such as GSK-3, CDK5, and DYRK1A. mdpi.comnih.gov The versatility of the benzo[f]quinazoline core allows for the incorporation of various substituents to optimize the binding to different target proteins. The potential of this compound as a scaffold for MTDL design is an active area of research, with the aim of developing novel therapeutics for complex diseases. mdpi.com
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Heptylbenzo[f]quinazoline-1,3-diamine?
Researchers should employ factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). A 2<sup>k</sup> factorial design allows identification of critical factors affecting yield and purity. For example, varying temperature (80°C vs. 120°C) and catalyst loading (5% vs. 10%) in a 2<sup>2</sup> design enables efficient optimization with minimal experiments. Post-hoc ANOVA analysis identifies statistically significant parameters for refinement .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular structure and substituent positions. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. X-ray Diffraction (XRD) provides crystallographic data for absolute configuration verification. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection assesses purity (>95% threshold for pharmacological studies) .
Q. How should researchers design initial biological screening experiments for this compound?
Implement a tiered screening approach:
- Phase 1: In vitro assays against standard cell lines (e.g., MCF-7 for breast cancer, HEK293 for cytotoxicity) using MTT viability assays.
- Phase 2: Dose-response analysis (1 nM–100 μM range) with triplicate technical replicates.
- Control Groups: Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., cisplatin for cytotoxicity). Statistical significance is determined via Student's t-test (p<0.05) with Bonferroni correction for multiple comparisons .
Advanced Research Questions
Q. What computational chemistry methods effectively model this compound's binding modes with kinase targets?
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (NAMD, GROMACS):
- Docking: Screen against ATP-binding pockets of EGFR/VEGFR kinases using flexible ligand protocols.
- MD: Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2Å acceptable).
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify ΔG binding. Validate predictions through site-directed mutagenesis of key residues identified in silico .
Q. How can conflicting bioactivity data across different experimental models for this compound be resolved methodologically?
Conduct a methodological audit:
- Verify assay conditions (pH, serum content, incubation time) using standardized protocols.
- Perform cross-laboratory validation with blinded sample analysis.
- Employ multi-omics integration (transcriptomics/proteomics) to identify model-specific pathway activation.
- Apply Bayesian meta-analysis to quantify inter-study heterogeneity. Critical parameters should be reported with 95% confidence intervals .
Q. What advanced statistical approaches are optimal for analyzing non-linear dose-response relationships in pharmacological studies?
Utilize four-parameter logistic (4PL) regression: Where X = log(dose), Y = response.
Q. How to design experiments investigating structure-activity relationships (SAR) for derivatives of this compound?
Implement a QSAR-driven approach:
- Library Design: Vary substituents at positions 5 (heptyl chain length) and benzoquinazoline core.
- Descriptor Selection: Include logP, polar surface area, and topological torsion indices.
- Modeling: Use partial least squares (PLS) regression with leave-one-out cross-validation (Q² >0.5 acceptable).
- Validation: Synthesize top 3 predicted active analogs for empirical testing. Report Matthews correlation coefficient for model accuracy .
Q. What methodologies address discrepancies between predicted and observed solubility profiles?
Apply a tiered validation protocol:
- Recalculate in silico predictions using multiple algorithms (ALOGPS, MarvinSketch).
- Measure experimental solubility via shake-flask method in PBS (pH 7.4) and biorelevant media (FaSSIF).
- Analyze crystal structure via PXRD to detect polymorphic variations affecting dissolution.
- Calibrate computational models using experimental data through machine learning (random forest regression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
